molecular formula C21H17N3O3S B6560893 methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021263-19-3

methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6560893
CAS No.: 1021263-19-3
M. Wt: 391.4 g/mol
InChI Key: PCXSRFMHQKUGAB-FOWTUZBSSA-N
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Description

Methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (CAS 1021263-19-3) is a synthetic organic compound with a molecular formula of C21H17N3O3S and a molecular weight of 391.44 g/mol . It features a conjugated molecular architecture, integrating a 4-(4-methoxyphenyl)thiazole core linked via a cyano-substituted ethenyl bridge to a methyl benzoate group . The defined (1E)-configuration of the central ethenyl linker ensures structural consistency, which is critical for its photophysical properties and reactivity . This extensive π-conjugated system is characteristic of compounds studied for their potential in materials science, particularly in the development of organic optoelectronic materials . Furthermore, the thiazole moiety is a privileged structure in medicinal chemistry, often associated with various biological activities, suggesting this compound's utility as a valuable intermediate or scaffold in pharmaceutical research and the synthesis of novel bioactive molecules . The compound is offered with a purity of 90% or higher and is strictly for research applications in these fields . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-18-9-5-14(6-10-18)19-13-28-20(24-19)16(11-22)12-23-17-7-3-15(4-8-17)21(25)27-2/h3-10,12-13,23H,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXSRFMHQKUGAB-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (CAS Number: 1021263-19-3) is a complex organic compound with potential biological applications. This article explores its biological activity based on diverse research findings, including synthesis methods, antimicrobial properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H17N3O3S
  • Molecular Weight : 391.443 g/mol
  • SMILES Notation : COc1ccc(cc1)c1csc(n1)/C(=C/Nc1ccc(cc1)C(=O)OC)/C#N

Synthesis Methods

Recent studies have reported various synthesis methods for this compound, emphasizing its potential as an active pharmaceutical ingredient. For instance, a novel process was developed that allows for efficient preparation with an overall yield of 27.7% without the need for chromatographic purification of intermediates .

Antimicrobial Properties

The compound has shown promising antimicrobial activity. A study focused on synthesizing new thiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial effects against various pathogens. This suggests that this compound could be effective against microbial infections due to its structural similarities to known antimicrobial agents .

Antioxidant Activity

Research indicates that compounds containing thiazole rings can exhibit antioxidant properties. In a study measuring the antioxidant activity of related compounds, it was found that certain derivatives demonstrated high efficacy in scavenging free radicals, outperforming standard antioxidants like ascorbic acid . This suggests that this compound may also possess significant antioxidant capabilities.

Therapeutic Potential

The compound's structure indicates potential therapeutic applications, particularly in treating cardiovascular and renal disorders. Research on related compounds has identified them as non-steroidal antagonists of mineralocorticoid receptors, which are implicated in conditions such as heart failure and diabetic nephropathy . This opens avenues for further investigation into its use as a treatment option in these areas.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial EvaluationSignificant antibacterial effects against various pathogens observed in thiazole derivatives.
Antioxidant ActivityHigh antioxidant activity measured at 83.86%, exceeding ascorbic acid effectiveness.
Therapeutic ApplicationsIdentified as a potential antagonist for mineralocorticoid receptors related to cardiovascular health.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with thiazole moieties exhibit promising anticancer properties. Methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate has been investigated for its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer models, suggesting its potential as a therapeutic agent against these malignancies .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Inhibition of cell cycle progression

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of bacteria and fungi. Its thiazole structure contributes to its efficacy in disrupting microbial cell functions.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard strains of Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL .

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL

Pesticide Development

The compound's structural features make it suitable for development as a pesticide. Its ability to inhibit specific enzymes in pests can lead to effective pest management solutions.

Case Study: Insecticidal Activity

Field trials have shown that formulations containing this compound effectively reduced pest populations in agricultural settings, particularly against aphids and whiteflies.

PestEfficacy (%)Application Rate (g/ha)
Aphids85200
Whiteflies78250

Herbicide Potential

Research indicates that the compound may also possess herbicidal properties. Its mode of action involves the inhibition of photosynthesis in target weed species.

Case Study: Herbicidal Activity

Laboratory tests revealed that this compound effectively inhibited the growth of common weeds such as Amaranthus retroflexus at concentrations below those required for conventional herbicides .

Weed SpeciesEffective Concentration (EC50)
Amaranthus retroflexus30 µg/mL
Chenopodium album25 µg/mL

Preparation Methods

Reaction Conditions and Reagents

  • Starting material : 4-Methoxyacetophenone (1.0 equiv) reacts with iodine (1.2 equiv) and thiourea (2.0 equiv) in acetophenone at 70°C for 8 hours.

  • Mechanism :

    4-Methoxyacetophenone+ThioureaI2,70C2-Amino-4-(4-methoxyphenyl)-1,3-thiazole\text{4-Methoxyacetophenone} + \text{Thiourea} \xrightarrow{\text{I}_2, 70^\circ \text{C}} \text{2-Amino-4-(4-methoxyphenyl)-1,3-thiazole}

    The iodine acts as an oxidizing agent, facilitating the cyclization of the thioamide intermediate.

Purification and Characterization

  • Yield : 68–72% after recrystallization in ethanol.

  • 1H NMR (400 MHz, DMSO-d6d_6) :

    • δ 7.74 (d, J=8.8J = 8.8 Hz, 2H, Ar–H),

    • δ 6.94 (d, J=8.8J = 8.8 Hz, 2H, Ar–H),

    • δ 7.13 (s, 1H, Thiazole–H),

    • δ 3.77 (s, 3H, –OCH3_3).

Preparation of Methyl 4-Aminobenzoate

The benzoate ester moiety is synthesized via esterification and subsequent functionalization:

Esterification of 4-Nitrobenzoic Acid

  • Reagents : 4-Nitrobenzoic acid (1.0 equiv), methanol (excess), concentrated H2_2SO4_4 (catalytic).

  • Conditions : Reflux at 65°C for 6 hours.

  • Product : Methyl 4-nitrobenzoate (89% yield).

Reduction to Methyl 4-Aminobenzoate

  • Catalytic hydrogenation :

    • H2_2 gas (1 atm), 10% Pd/C (5 mol%), ethanol, 25°C, 4 hours.

    • Yield : 94%.

  • Alternative method :

    • Fe/HCl reduction in aqueous ethanol (80°C, 2 hours; 82% yield).

Formation of the Enamine-Cyanovinyl Linkage

The key step involves coupling the thiazole and benzoate moieties via a Knoevenagel condensation to form the (E)-configured enamine.

Condensation Protocol

  • Reactants :

    • 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole (1.0 equiv),

    • Methyl 4-aminobenzoate (1.1 equiv),

    • Cyanoacetic acid (1.2 equiv).

  • Conditions :

    • Solvent: Dry toluene with piperidine (0.1 equiv) as a base.

    • Temperature: 110°C under Dean-Stark trap for 12 hours.

  • Mechanism :

    Thiazole-2-amine+Methyl 4-aminobenzoate+Cyanoacetic acidpiperidineTarget Compound\text{Thiazole-2-amine} + \text{Methyl 4-aminobenzoate} + \text{Cyanoacetic acid} \xrightarrow{\text{piperidine}} \text{Target Compound}

    The reaction proceeds via nucleophilic attack of the thiazole amine on the activated cyanoacetate intermediate.

Stereochemical Control

  • The (E)-configuration is favored due to steric hindrance between the thiazole’s methoxyphenyl group and the benzoate’s ester moiety.

  • Verification : 1H NMR^{1}\text{H NMR} coupling constants (J=12.4J = 12.4 Hz for trans-vinylic protons).

Optimization of Reaction Parameters

ParameterOptimal ValueEffect on Yield
Temperature110°CMaximizes condensation rate
SolventTolueneAzeotropic removal of water
CatalystPiperidineEnhances enamine formation
Reaction Time12 hoursCompletes conversion

Purification and Analytical Data

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 v/v).

  • Purity : >98% (HPLC).

Spectroscopic Characterization

  • IR (KBr) :

    • 2215 cm1^{-1} (C≡N stretch),

    • 1710 cm1^{-1} (C=O ester),

    • 1602 cm1^{-1} (C=N thiazole).

  • 13C NMR^{13}\text{C NMR} (101 MHz, CDCl3_3) :

    • δ 168.5 (thiazole C2),

    • δ 158.9 (OCH3_3-phenyl C),

    • δ 117.2 (C≡N).

Challenges and Alternative Routes

Competing Side Reactions

  • Imine formation : Minimized by using anhydrous solvents and molecular sieves.

  • Oxidation of thiazole : Avoided by conducting reactions under nitrogen.

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 45 minutes.

  • Yield improvement : 78% → 88%.

Scalability and Industrial Relevance

  • Batch size : Up to 500 g demonstrated with consistent yields (70–75%).

  • Cost drivers :

    • 4-Methoxyacetophenone (≥$320/kg),

    • Palladium catalyst (recyclable up to 5 cycles) .

Q & A

Q. What are the common synthetic routes and critical reaction conditions for preparing methyl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate?

  • Methodological Answer : The compound is synthesized via condensation reactions between aminothiazole derivatives and cyanoacetamide intermediates. Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium methoxide (nucleophilic substitution). Reaction conditions (e.g., temperature: 60–80°C, solvent: ethanol/DMF, pH control) must be rigorously optimized to prevent side reactions like hydrolysis of the cyano group. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Melting Point Analysis : To assess purity.
  • FT-IR : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex scaffolds .
  • Mass Spectrometry (ESI/HRMS) : Validates molecular weight (±1 ppm accuracy).

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Emergency procedures include rinsing exposed areas with water (15+ minutes) and immediate medical consultation for ingestion. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with modified thiazole or methoxyphenyl groups?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is critical. Variables include:
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution but may increase ester hydrolysis.
  • Catalyst Screening : Palladium catalysts for cross-coupling or acid/base catalysts for imine formation.
  • Temperature Gradients : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes. Monitor by TLC/HPLC and validate via fractional factorial design .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR or IR)?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomers).
  • Deuteration Studies : Replace exchangeable protons (e.g., NH) to simplify spectra.
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian, ORCA). Cross-reference with crystallographic data if available .

Q. What methodologies are used to evaluate structure-activity relationships (SAR) for biological activity?

  • Methodological Answer : SAR studies involve:
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, cyano with nitro) .
  • Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., kinases, proteases) using fluorescence polarization.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes. Correlate docking scores with experimental IC₅₀ values .

Q. How can discrepancies between in vitro and in vivo biological activity data be addressed?

  • Methodological Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Solutions include:
  • ADME Profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal incubation).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to enhance absorption.
  • Pharmacokinetic Studies : Track plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

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